molecular formula C21H25N5O3S B5317464 N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide

N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5317464
M. Wt: 427.5 g/mol
InChI Key: QPXCXHRXEFXRJW-UHFFFAOYSA-N
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Description

N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C18H19N5O3S. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. It features a quinoxaline core, which is a bicyclic aromatic compound, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Properties

IUPAC Name

N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c27-30(28,17-7-2-1-3-8-17)25-21-20(23-18-9-4-5-10-19(18)24-21)22-11-6-12-26-13-15-29-16-14-26/h1-5,7-10H,6,11-16H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCXHRXEFXRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative to attach the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

N-[3-(3-morpholin-4-ylpropylamino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has been studied for its potential to inhibit specific protein-protein interactions, making it a valuable

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